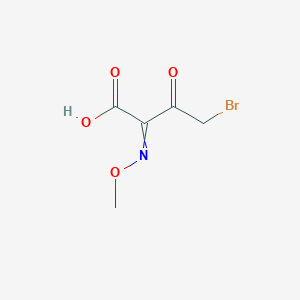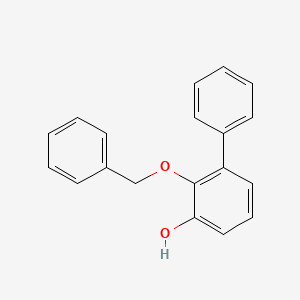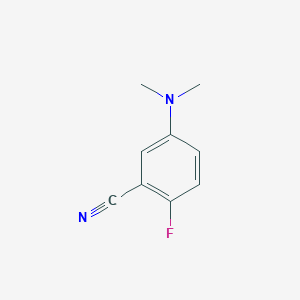
4-bromo-2-methoxyimino-3-oxobutyric acid
Descripción general
Descripción
4-bromo-2-methoxyimino-3-oxobutyric acid is an organic compound with the molecular formula C5H6BrNO4 It is a derivative of butanoic acid, featuring a bromine atom, a methoxyimino group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid typically involves the bromination of 2-(methoxyimino)-3-oxobutanoic acid. One common method includes the reaction of 2-(methoxyimino)-3-oxobutanoic acid with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-bromo-2-methoxyimino-3-oxobutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The keto group can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with amines to form imines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-methoxyimino-3-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-bromo-2-methoxyimino-3-oxobutyric acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and the methoxyimino group may play roles in binding to specific enzymes or receptors, while the keto group may participate in redox reactions .
Comparación Con Compuestos Similares
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: 4-bromo-2-methoxyimino-3-oxobutyric acid is unique due to its combination of a bromine atom, a methoxyimino group, and a keto group. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
537693-38-2 |
|---|---|
Fórmula molecular |
C5H6BrNO4 |
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
Clave InChI |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C(=O)CBr)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)


![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)




![1-Chlorobenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B8616131.png)


